molecular formula C23H40N4O3S B10920462 N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10920462
M. Wt: 452.7 g/mol
InChI Key: LAPKCQHTAIBFSK-UHFFFAOYSA-N
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Description

N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide: is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Chemistry

In chemistry, N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors .

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety may bind to enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclododecyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide is unique due to its combination of a piperidine ring, a pyrazole moiety, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H40N4O3S

Molecular Weight

452.7 g/mol

IUPAC Name

N-cyclododecyl-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C23H40N4O3S/c1-19-22(17-24-26(19)2)31(29,30)27-16-12-13-20(18-27)23(28)25-21-14-10-8-6-4-3-5-7-9-11-15-21/h17,20-21H,3-16,18H2,1-2H3,(H,25,28)

InChI Key

LAPKCQHTAIBFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCCCCCCCC3

Origin of Product

United States

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